Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Description
Methyl 4-(cyclohexylamino)-3-nitrobenzoate (CAS: 503859-26-5) is a nitro-substituted benzoate ester featuring a cyclohexylamine moiety at the para position of the aromatic ring. It is synthesized via nucleophilic aromatic substitution, where methyl 4-chloro-3-nitrobenzoate reacts with cyclohexylamine in the presence of triethylamine, yielding the product in 88% efficiency after purification . The compound is characterized by its molecular formula C₁₄H₁₇N₂O₄ and serves as a critical intermediate in pharmaceutical synthesis, notably in the development of ferroptosis inhibitors .
Properties
IUPAC Name |
methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPKKOKDXVKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388036 | |
| Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503859-26-5 | |
| Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyclohexylamino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by amination. The general synthetic route can be summarized as follows:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with cyclohexylamine under basic conditions to replace the nitro group with a cyclohexylamino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process may include:
Continuous Flow Nitration: Using continuous flow reactors to ensure efficient and controlled nitration.
Automated Amination: Employing automated systems for the amination step to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(cyclohexylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Reduction: Methyl 4-(cyclohexylamino)-3-aminobenzoate.
Hydrolysis: 4-(cyclohexylamino)-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-(cyclohexylamino)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclohexylamino)-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group may facilitate binding to hydrophobic pockets within proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Amino Group Variants
Methyl 4-(benzylamino)-3-nitrobenzoate
- Structure : Benzylamine replaces cyclohexylamine, resulting in the molecular formula C₁₅H₁₄N₂O₄ .
- This may enhance membrane permeability in biological systems.
- Synthesis : Similar to the cyclohexyl variant but uses benzylamine as the nucleophile .
Methyl 4-(cyclopentylamino)-3-nitrobenzoate
- Structure : Cyclopentylamine substituent (smaller ring size).
- Reported purity: 98% (CAS: 234750-98-2) .
Methyl 4-(methylamino)-3-nitrobenzoate
Functional Group Modifications
Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate
- Structure : Butyryl group replaces cyclohexylamine, with an additional methyl group at position 3.
- Properties: The acylated amino group enhances metabolic stability. Synthesized via nitration with mixed nitric-sulfuric acids, achieving >80% yield .
4-(Ethylamino)-3-nitrobenzoic Acid
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : The cyclohexyl group adopts a chair conformation, influencing intermolecular interactions. In contrast, benzyl derivatives exhibit planar stacking due to aromaticity .
- Hydrogen Bonds : Etter’s graph set analysis reveals that nitro and ester groups participate in N–H⋯O and C–H⋯O interactions, dictating solubility and melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
